Product packaging for 2-Chloro-5-fluoropyrazine(Cat. No.:CAS No. 959019-05-7)

2-Chloro-5-fluoropyrazine

Cat. No.: B2970079
CAS No.: 959019-05-7
M. Wt: 132.52
InChI Key: GQXQZXMCYFHHOO-UHFFFAOYSA-N
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Description

2-Chloro-5-fluoropyrazine (CAS 959019-05-7) is a high-value halogenated heterocyclic compound with a molecular formula of C4H2ClFN2 and a molecular weight of 132.52 g/mol . It serves as a crucial building block in contemporary organic synthesis and drug discovery. Its distinct substitution pattern, featuring both chlorine and fluorine atoms on the electron-deficient pyrazine ring, allows for sequential and site-specific functionalization via nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions . This makes it a versatile precursor for constructing complex molecules. This compound is particularly significant in medicinal chemistry for the development of novel pharmaceuticals. Halogenated pyrazines are key scaffolds found in kinase inhibitors, antibacterial agents, and other therapeutic candidates . The electron-withdrawing nature of the halogens influences the molecule's lipophilicity and metabolic stability, fine-tuning the properties of potential drug candidates . Researchers utilize this compound in key transformations such as Buchwald-Hartwig amination, as well as Suzuki, Kumada-Corriu, and Sonogashira coupling reactions to form new carbon-carbon and carbon-heteroatom bonds . Its reactivity also extends to the synthesis of novel agrochemicals and functional materials, where the fluorinated and chlorinated moieties can enhance thermal stability and other physical properties . The product requires careful storage, sealed in a dry environment at 2-8°C . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H2ClFN2 B2970079 2-Chloro-5-fluoropyrazine CAS No. 959019-05-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-5-fluoropyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2ClFN2/c5-3-1-8-4(6)2-7-3/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQXQZXMCYFHHOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC(=N1)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2ClFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959019-05-7
Record name 2-chloro-5-fluoropyrazine
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Synthetic Methodologies and Strategic Approaches for 2 Chloro 5 Fluoropyrazine and Its Analogues

Direct Synthesis Approaches to 2-Chloro-5-fluoropyrazine

The direct synthesis of this compound can be approached through various halogenation and fluorination strategies targeting the pyrazine (B50134) scaffold or by utilizing suitably functionalized pyrazine precursors.

Halogenation and Fluorination Strategies on Pyrazine Scaffolds

The introduction of chloro and fluoro substituents onto a pyrazine ring can be achieved through sequential halogenation reactions. One potential route involves the direct chlorination of a pyrazine derivative. For instance, pyrazines can be reacted with chlorine gas in the presence of a catalyst, such as palladium or nickel, to introduce chlorine atoms onto the ring biosynth.com. However, controlling the regioselectivity of such reactions to obtain the desired 2-chloro-5-fluoro isomer can be challenging and may lead to a mixture of products.

A more controlled approach involves the fluorination of a pre-existing chloropyrazine. Catalytic fluorination of chloro-heteroaromatics, such as 2-chloropyridine, has been investigated using metal oxide catalysts in the gas phase with hydrogen fluoride (B91410) (HF) as the fluorinating agent researchgate.net. This method relies on a halogen exchange mechanism where the chlorine atom is replaced by fluorine. The reactivity and selectivity of this process are highly dependent on the catalyst and reaction conditions. While not explicitly detailed for 2-chloropyrazine (B57796), this strategy presents a plausible pathway for the synthesis of this compound from 2,5-dichloropyrazine (B10626).

Synthetic Pathways Derived from Pyrazine Precursors

A common and often more regioselective strategy for the synthesis of substituted pyrazines involves the use of pre-functionalized pyrazine precursors, such as aminopyrazines or pyrazinones (hydroxypyrazines).

A viable pathway to this compound could start from an aminopyrazine derivative. For example, 2-amino-5-chloropyrazine (B1281452) can be synthesized by the chlorination of 2-aminopyrazine (B29847) using N-chlorosuccinimide (NCS) chemicalbook.com. The resulting aminopyrazine can then undergo a diazotization reaction followed by a Schiemann reaction or related fluorination method to replace the amino group with fluorine. A similar multi-step synthesis is employed for 2-amino-5-fluoropyridine, which involves nitration, acetylation, reduction, diazotization, and a Schiemann reaction starting from 2-aminopyridine (B139424) researchgate.net.

Another important class of precursors are pyrazinones. The synthesis of 2-hydroxypyrazines, which exist in equilibrium with their pyrazinone tautomers, has been well-established since the work of Reuben G. Jones in 1949 beilstein-journals.org. These hydroxypyrazines can be converted to chloropyrazines using reagents like phosphorus oxychloride (POCl₃). For instance, 2-hydroxy-5-bromopyrazine is treated with phosphorus oxychloride to yield a mixture of 2,5-dichloropyrazine and 2-chloro-5-bromopyrazine chemicalbook.com. Following this logic, a 5-fluoropyrazin-2-ol precursor could be chlorinated to afford this compound. A patent describing the synthesis of the related compound 2-chloro-5-(difluoromethoxy)pyrazine (B15058547) starts from 5-chloropyrazine-2-alcohol, highlighting the utility of pyrazinone precursors google.com.

The synthesis of the precursor 2,5-dichloropyrazine itself can be achieved from 5-chloropyrazin-2-amine via a diazotization reaction guidechem.com. This dichlorinated intermediate could then potentially undergo selective fluorination.

This compound as a Key Intermediate in Complex Molecule Synthesis

The differential reactivity of the chlorine and fluorine substituents on the pyrazine ring makes this compound a valuable intermediate for the construction of more complex, highly functionalized pyrazine derivatives through selective transformations.

Formation of Advanced Pyrazine Derivatives and Functionalized Analogues

This compound is utilized in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to form carbon-nitrogen bonds. This reaction is a powerful tool for the synthesis of aryl amines and has been widely adopted in pharmaceutical and materials science research biosynth.com. The chlorine atom at the 2-position is typically more reactive towards such coupling reactions than the fluorine atom at the 5-position, allowing for selective functionalization.

The general applicability of Buchwald-Hartwig amination to heteroaryl chlorides allows for the coupling of this compound with a wide range of primary and secondary amines, leading to the formation of 2-amino-5-fluoropyrazine derivatives. The optimization of these reactions often involves screening of various palladium precatalysts, phosphine (B1218219) ligands, bases, and solvents to achieve high yields and functional group tolerance wuxiapptec.comnih.gov.

Regioselective Synthesis Protocols and Their Optimization

The presence of two different halogen atoms on the pyrazine ring allows for regioselective functionalization. The chlorine atom at the 2-position is generally more susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions compared to the fluorine atom at the 5-position. This difference in reactivity can be exploited to sequentially introduce different substituents onto the pyrazine core.

For instance, a nucleophile can be introduced at the 2-position via an SNAr reaction, leaving the fluorine atom intact for subsequent transformations. The optimization of such regioselective protocols involves careful selection of reaction conditions, including temperature, solvent, and the nature of the nucleophile, to ensure selective displacement of the chlorine atom. The inherent electron deficiency of the pyrazine nucleus facilitates these nucleophilic substitution reactions cmu.edu.

Advanced Synthetic Techniques Applied to this compound Chemistry

Modern synthetic methodologies, such as microwave-assisted synthesis and continuous flow chemistry, offer significant advantages in terms of reaction times, yields, and safety, and are increasingly being applied to the synthesis of halogenated heterocycles.

Microwave irradiation has been shown to accelerate a variety of organic reactions, including nucleophilic aromatic substitutions and cross-coupling reactions. The application of microwave heating can lead to significantly reduced reaction times and improved yields in the synthesis of functionalized pyrazines from chloro- and fluoropyrazine precursors researchgate.netnih.gov. This technique is particularly beneficial for reactions that are sluggish under conventional heating.

Microwave-Assisted Synthesis Methodologies

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates, improving yields, and enhancing product purity. This technology is particularly advantageous for the synthesis of heterocyclic compounds, including pyrazine derivatives. The application of microwave irradiation can significantly reduce reaction times from hours to minutes compared to conventional heating methods. mdpi.comnih.gov

In the context of this compound synthesis, microwave assistance can be strategically employed in the nucleophilic aromatic substitution (SNAr) reaction of a precursor like 2,5-dichloropyrazine with a fluoride source. The high energy and rapid heating provided by microwaves can overcome the activation energy barrier for the displacement of a chlorine atom with a fluoride ion. While specific studies on the microwave-assisted synthesis of this compound are not extensively detailed in publicly available literature, the principles are well-established for analogous transformations in related heterocyclic systems. For instance, the synthesis of pyrazinamide (B1679903) derivatives has been successfully achieved under microwave conditions, demonstrating a significant reduction in reaction time and an increase in yield. mdpi.com Similarly, microwave-assisted fluorination of other heterocyclic compounds, such as 2-acylpyrroles using electrophilic fluorine sources like Selectfluor, has been reported to proceed efficiently. nih.gov

A hypothetical microwave-assisted synthesis of this compound from 2,5-dichloropyrazine could involve the following general conditions, extrapolated from similar reactions:

ParameterConditionRationale
Precursor 2,5-DichloropyrazineReadily available starting material.
Fluoride Source Potassium fluoride (KF), Cesium fluoride (CsF)Common nucleophilic fluorinating agents.
Solvent Dimethyl sulfoxide (B87167) (DMSO), N,N-Dimethylformamide (DMF)High-boiling polar aprotic solvents suitable for microwave heating.
Temperature 150-200 °CTo facilitate the SNAr reaction.
Time 10-60 minutesSignificant reduction from conventional heating times.
Additives Phase-transfer catalyst (e.g., 18-crown-6)To enhance the solubility and reactivity of the fluoride salt.

The use of microwave irradiation in this context would be expected to provide a more energy-efficient and time-effective synthetic route compared to traditional thermal methods, making it an attractive strategy for process development.

Photocatalytic and Visible-Light-Induced Synthetic Strategies

Visible-light photoredox catalysis has gained prominence as a mild and sustainable method for forging challenging chemical bonds, including the carbon-fluorine (C-F) bond. mdpi.comresearchgate.net This approach utilizes a photocatalyst that, upon absorption of visible light, can initiate single-electron transfer processes to activate substrates and facilitate reactions under ambient conditions. While direct photocatalytic fluorination of a C-H bond on a pyrazine ring to produce this compound is a complex transformation, the principles of photoredox catalysis could be applied to analogous systems or for the synthesis of fluorinated pyrazine analogues.

The general mechanism for a photoredox-catalyzed fluorination reaction often involves the generation of a highly reactive fluorine radical or a related fluorinating species. A photocatalyst, typically a ruthenium or iridium complex, is excited by visible light and then engages in an electron transfer event with a fluorine source. This generates the reactive species that can then engage the substrate.

A potential, though speculative, photocatalytic approach for a related transformation could involve the coupling of a fluorinated building block to a pyrazine scaffold. The mild reaction conditions associated with photoredox catalysis could offer advantages in terms of functional group tolerance and reduced side product formation.

ParameterConditionRationale
Substrate A suitable pyrazine derivativeTo be functionalized with a fluorine-containing group.
Photocatalyst Ru(bpy)3Cl2, Ir[dF(CF3)ppy]2(dtbbpy)PF6Common photocatalysts with appropriate redox potentials.
Light Source Blue LEDsTo excite the photocatalyst.
Fluorine Source Selectfluor, N-Fluorobenzenesulfonimide (NFSI)Electrophilic fluorine sources.
Solvent Acetonitrile (B52724), DichloromethaneSolvents transparent to visible light.
Temperature Room temperatureA key advantage of photocatalysis.

Further research is required to develop a specific and efficient photocatalytic method for the direct synthesis of this compound. However, the continuous advancements in photoredox catalysis suggest that such strategies may become viable in the future.

Chemical Process Development and Yield Enhancement Considerations

The industrial production of this compound necessitates a robust and efficient chemical process. Key considerations in process development include maximizing yield, minimizing costs, ensuring safety, and reducing environmental impact. The synthesis of this compound likely proceeds via a nucleophilic aromatic substitution (SNAr) reaction on a di-halogenated pyrazine precursor.

Optimization of Reaction Conditions:

The yield of the SNAr reaction is highly dependent on several factors that can be optimized during process development:

Solvent: The choice of solvent is critical. Polar aprotic solvents like DMSO, DMF, and sulfolane (B150427) are generally preferred as they can solvate the cation of the fluoride salt, thereby increasing the nucleophilicity of the fluoride anion.

Fluoride Source: The reactivity of the fluoride source is important. While potassium fluoride is cost-effective, cesium fluoride is more soluble and often leads to higher yields, albeit at a higher cost. The use of spray-dried KF or the addition of a phase-transfer catalyst can enhance the reactivity of KF.

Temperature: The reaction temperature needs to be carefully controlled. Higher temperatures generally increase the reaction rate but can also lead to the formation of impurities and decomposition of the product. An optimal temperature profile should be determined to balance reaction rate and selectivity.

Reaction Time: Monitoring the reaction progress is essential to determine the optimal reaction time to maximize the conversion of the starting material while minimizing the formation of byproducts.

Water Content: The presence of water can significantly reduce the yield by deactivating the fluoride nucleophile through hydration. Therefore, anhydrous conditions are crucial for achieving high yields.

Yield Enhancement Strategies:

Several strategies can be employed to enhance the yield of this compound:

High-Throughput Experimentation (HTE): HTE can be utilized to rapidly screen a wide range of reaction parameters (solvents, bases, catalysts, temperatures) to identify the optimal conditions for the SNAr reaction.

Continuous Flow Chemistry: Transitioning from batch to continuous flow processing can offer several advantages, including improved heat and mass transfer, better control over reaction parameters, enhanced safety, and potentially higher yields and purity. The precise control of residence time and temperature in a flow reactor can minimize the formation of side products.

Purification Techniques: The development of an efficient purification method is crucial for obtaining high-purity this compound. Techniques such as distillation, crystallization, and chromatography need to be optimized for scalability and efficiency.

By systematically addressing these process development and yield enhancement considerations, a commercially viable and sustainable manufacturing process for this compound can be established.

Reactivity Profiles and Mechanistic Investigations of 2 Chloro 5 Fluoropyrazine

Nucleophilic Substitution Reactions Involving 2-Chloro-5-fluoropyrazine

The pyrazine (B50134) ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic characteristic makes halogenated pyrazines, such as this compound, highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. The reaction typically proceeds through an addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing a halogen, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. chemistrysteps.com Aromaticity is subsequently restored upon the expulsion of the halide leaving group. chemistrysteps.com The presence of both chlorine and fluorine substituents, along with the activating pyrazine core, governs the compound's reactivity profile.

This compound readily undergoes nucleophilic substitution with a variety of nitrogen-based nucleophiles, such as primary and secondary amines. This amination process is a fundamental method for introducing nitrogen-containing functional groups onto the pyrazine core. Due to the strong activation provided by the ring's nitrogen atoms, these reactions can often proceed under thermal conditions without the need for metal catalysis. researchgate.net The reaction of related heteroaryl chlorides, like those in the pyrimidine (B1678525) and pyrazine series, with amines in water has been shown to result in a facile SNAr reaction. researchgate.net The mechanism is analogous to the reaction of nucleophiles with acid chlorides, involving an initial addition step to form a tetrahedral-like intermediate, followed by an elimination step that restores aromaticity. youtube.com

The general scheme for the amination of this compound can be represented as follows, where R¹ and R² can be hydrogen, alkyl, or aryl groups. The regioselectivity of the substitution (i.e., whether the chloro or fluoro group is displaced) is dictated by the principles outlined in section 3.1.3.

Table 1: Representative Amination Reactions on Halogenated Pyrazines This table is illustrative of typical SNAr amination on activated chloro-heteroaromatics.

Amine Nucleophile Product Typical Conditions Reference
Pyrrolidine 2-(Pyrrolidin-1-yl)-5-fluoropyrazine Heating in solvent (e.g., water, DMSO) researchgate.net
Aniline 2-(Phenylamino)-5-fluoropyrazine Heating with a weak base (e.g., KF) researchgate.net

Sulfur-based nucleophiles, such as thiols and their conjugate bases (thiolates), are potent nucleophiles and react efficiently with electron-deficient aromatic rings. libretexts.org Thiolate anions are excellent nucleophiles for SNAr reactions. libretexts.org Studies on analogous chloroazines have demonstrated that they undergo substitution reactions with sulfur nucleophiles like bisulfide (HS⁻) and polysulfides (Sn²⁻) in aqueous solutions. nih.gov These reactions proceed via the SNAr mechanism, resulting in the displacement of the halogen to form the corresponding thioether or disulfide linkage. nih.gov Polysulfide dianions have been shown to be particularly reactive nucleophiles in these systems, with second-order rate constants several orders of magnitude greater than those for reactions with bisulfide. nih.gov This enhanced reactivity makes them effective for introducing sulfur functionality onto the pyrazine ring.

In SNAr reactions, the nature of the halogen substituent has a profound and somewhat counterintuitive effect on the reaction rate. The rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer complex. masterorganicchemistry.com This step is accelerated by the presence of strong electron-withdrawing groups that can stabilize the developing negative charge. masterorganicchemistry.com

Consequently, the reactivity order for halogens in SNAr reactions is generally F > Cl > Br > I. chemistrysteps.commasterorganicchemistry.com This is the reverse of the trend seen in SN1 and SN2 reactions, where C-X bond strength is a determining factor. In SNAr, the highly electronegative fluorine atom exerts a powerful inductive electron-withdrawing effect, making the carbon atom to which it is attached more electrophilic and stabilizing the anionic intermediate more effectively than chlorine. chemistrysteps.com

For this compound, both halogens are on an activated ring. The powerful inductive effect of the fluorine atom at position 5 and the chlorine atom at position 2, combined with the electron-withdrawing nature of the pyrazine nitrogens, makes the entire ring system highly electrophilic. Nucleophilic attack is therefore favored at the carbon bearing the fluorine atom due to its superior ability to stabilize the intermediate through induction. Thus, under conditions favoring a pure SNAr mechanism, nitrogen and sulfur nucleophiles are expected to preferentially displace the fluoride (B91410) atom.

Transition Metal-Catalyzed Cross-Coupling Reactions Utilizing this compound

While this compound is highly reactive towards SNAr, transition metal-catalyzed cross-coupling reactions provide alternative and often more versatile pathways for forming carbon-carbon and carbon-nitrogen bonds, frequently under milder conditions and with broader substrate scope.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a C-C bond between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate. yonedalabs.comtcichemicals.com While aryl chlorides are typically less reactive than the corresponding bromides or iodides in this reaction, the C-Cl bond on an electron-deficient heteroaromatic ring, such as pyrazine, can be effectively activated for the initial oxidative addition step to the Pd(0) catalyst. tcichemicals.com

Studies on the Suzuki-Miyaura coupling of 2-chloropyrazine (B57796) with various arylboronic acids have demonstrated the viability of this transformation. semanticscholar.org These reactions typically employ a palladium catalyst, a phosphine (B1218219) ligand, and a base in an organic solvent. The fluorine atom in this compound generally remains intact during these reactions, allowing for the selective formation of 2-aryl-5-fluoropyrazines.

Table 2: Illustrative Conditions for Suzuki-Miyaura Coupling of Chloro-Heteroaromatics This table represents typical conditions and outcomes for Suzuki-Miyaura reactions involving substrates analogous to this compound.

Arylboronic Acid Catalyst / Ligand Base Solvent Product Reference
Phenylboronic acid Pd(OAc)₂ / SPhos K₂CO₃ Dioxane/H₂O 2-Phenyl-5-fluoropyrazine semanticscholar.org
4-Methoxyphenylboronic acid Pd₂(dba)₃ / XPhos K₃PO₄ Toluene 2-(4-Methoxyphenyl)-5-fluoropyrazine semanticscholar.org

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between aryl halides and amines. wikipedia.org This reaction has become a cornerstone of modern synthetic chemistry due to its broad functional group tolerance and applicability to a wide range of substrates, including heteroaryl chlorides. biosynth.comepa.gov this compound is a suitable substrate for this transformation. biosynth.com

Even for highly activated substrates where a thermal SNAr reaction is possible, the Buchwald-Hartwig amination is often employed due to its reliability, generally high yields, and often milder reaction conditions. researchgate.net The reaction proceeds through a catalytic cycle involving oxidative addition of the aryl chloride to a Pd(0) complex, coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the aminated product and regenerate the Pd(0) catalyst. wikipedia.orglibretexts.org The choice of a sterically hindered phosphine ligand is critical for the success of the reaction. epa.gov

Table 3: Representative Buchwald-Hartwig Amination Conditions This table shows typical parameters for the palladium-catalyzed amination of chloro-heteroaromatics.

Amine Catalyst / Ligand Base Solvent Product Reference
Aniline Pd₂(dba)₃ / RuPhos NaOtBu Toluene N-phenyl-5-fluoropyrazin-2-amine researchgate.net
Morpholine Pd(OAc)₂ / BrettPhos K₂CO₃ t-Amyl alcohol 2-(Morpholino)-5-fluoropyrazine libretexts.org

Kumada-Corriu and Sonogashira Coupling Potentials

The presence of a chlorine atom on the pyrazine ring of this compound allows it to participate in several cross-coupling reactions, which are fundamental for the formation of carbon-carbon bonds in organic synthesis.

Kumada-Corriu Coupling: This reaction involves the coupling of an organic halide with a Grignard reagent, catalyzed by transition metals like nickel or palladium. wikipedia.orgorganic-chemistry.org It was one of the first catalytic cross-coupling methods to be developed. wikipedia.orgorganic-chemistry.org For substrates like this compound, this reaction provides a direct method for creating C-C bonds by coupling with various aryl or vinyl Grignard reagents. The reaction is valued for its use of readily available Grignard reagents, which can avoid extra preparatory steps sometimes needed for other coupling reactions. organic-chemistry.org Iron-catalyzed Kumada cross-coupling has been shown to be efficient for the coupling of 2-chloropyrazine with aryl Grignard reagents, suggesting a potential pathway for this compound as well. researchgate.net

Sonogashira Coupling: This palladium-catalyzed reaction couples terminal alkynes with aryl or vinyl halides. researchgate.netnih.gov this compound can serve as the halide partner in this reaction. The Sonogashira coupling is highly valued for its ability to form carbon-carbon bonds under mild conditions. researchgate.net The reaction typically employs a palladium catalyst and a copper co-catalyst in the presence of a base. This method's chemoselectivity allows for the synthesis of complex molecules with high purity. nih.gov

Table 1: Overview of Potential Cross-Coupling Reactions

Coupling ReactionReactant 1Reactant 2CatalystKey Feature
Kumada-CorriuThis compoundGrignard Reagent (R-MgX)Nickel or Palladium wikipedia.orgorganic-chemistry.orgForms C-C bonds with alkyl, aryl, or vinyl groups. wikipedia.org
SonogashiraThis compoundTerminal Alkyne (R-C≡CH)Palladium/Copper researchgate.netForms C-C bonds with alkynyl groups under mild conditions. researchgate.net

Radical Reaction Pathways and Mechanistic Elucidation

Recent advancements have highlighted the utility of radical reactions in organic synthesis, offering alternative pathways for functionalizing heterocyclic compounds like this compound.

Visible-light photoredox catalysis has become a powerful tool for generating radical species under mild conditions, enabling a variety of chemical transformations. nih.gov This approach can be applied to the cross-coupling of this compound. In these processes, a photocatalyst absorbs visible light and initiates a single-electron transfer (SET) to generate radical intermediates from suitable precursors. These radicals can then engage in cross-coupling with the pyrazine substrate. This methodology has been successfully used for direct C-H functionalization of various heteroarenes. rsc.orgnih.gov The use of visible light provides an environmentally friendly and efficient alternative to traditional methods that may require harsh reaction conditions.

The success of visible-light-induced radical couplings depends on the choice of radical precursors. A wide array of compounds can serve as precursors, generating radicals that can then be coupled with substrates like this compound. The specificity of the reaction is a crucial aspect, as the pyrazine ring has multiple potential reaction sites. Mechanistic studies indicate that these reactions often proceed through a radical pathway. Control experiments are typically conducted to confirm the involvement of radical intermediates in the reaction mechanisms.

Other Significant Chemical Transformations and Their Mechanistic Basis

Beyond traditional cross-coupling and emerging radical reactions, this compound undergoes other important chemical transformations.

The conversion of the chloro group in this compound to a cyano group is a valuable transformation. Cyanation of aryl halides can be achieved using various cyanide sources, such as zinc cyanide (Zn(CN)₂), under catalytic conditions. organic-chemistry.org Nickel-catalyzed cyanations have proven effective for heteroaryl chlorides, offering a route to synthesize the corresponding nitriles under relatively mild conditions. organic-chemistry.org The mechanism often involves the substitution of a halogen atom. google.com These reactions can sometimes be carried out in aprotic polar solvents, and the choice of catalyst and reaction conditions is crucial to minimize side reactions like hydrodehalogenation. google.com

Table 2: Comparison of Cyanation Reagents

Cyanide SourceCatalyst System (Example)Key Advantages
Zinc Cyanide (Zn(CN)₂)NiCl₂·6H₂O/dppf/Zn organic-chemistry.orgLess toxic, wide functional group tolerance. organic-chemistry.org
Cuprous Cyanide (CuCN)None (thermal)Used in polar solvents like DMF. google.com
Potassium Cyanide (KCN)None (thermal)Used in solvents like DMSO.
Carbon Dioxide/AmmoniaNickel-triphos complexesUtilizes CO₂ as a C1 source. nih.gov

The this compound molecule possesses two different halogen substituents, chlorine and fluorine, at positions 2 and 5 respectively. This structural feature introduces the potential for competitive reactions and raises questions of selectivity. The electron-withdrawing nature of the pyrazine ring, enhanced by the halogen substituents, makes the molecule susceptible to nucleophilic aromatic substitution. The relative reactivity of the C-Cl versus the C-F bond towards a given nucleophile or under specific catalytic conditions is a key area of investigation. Selectivity can be influenced by factors such as the nature of the attacking reagent, the catalyst system employed, and the reaction conditions, allowing for the targeted functionalization of a specific position on the pyrazine ring.

Advanced Spectroscopic and Structural Elucidation in 2 Chloro 5 Fluoropyrazine Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 2-Chloro-5-fluoropyrazine, analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides a complete picture of its molecular framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound reveals the electronic environment of the two protons on the pyrazine (B50134) ring. In a deuterated chloroform (B151607) (CDCl₃) solvent, these protons appear at distinct chemical shifts due to the influence of the adjacent nitrogen, chlorine, and fluorine atoms.

One proton signal appears as a singlet at 8.22 ppm, corresponding to the proton at the 3-position (H-3). researchgate.net The other proton, located at the 6-position (H-6), presents as a doublet at 8.24 ppm. researchgate.net The splitting of the H-6 signal into a doublet is a result of through-bond coupling with the neighboring fluorine atom, with a characteristic coupling constant (³JHF) of 8.5 Hz. researchgate.net This coupling is crucial for assigning the specific positions of the substituents on the pyrazine ring.

Proton Chemical Shift (δ) in ppm Multiplicity Coupling Constant (J) in Hz
H-38.22Singlet (s)N/A
H-68.24Doublet (d)³JHF = 8.5

Data recorded in CDCl₃ at 500 MHz. researchgate.net

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. In this compound, four distinct signals are observed, corresponding to the four carbon atoms in the pyrazine ring. The chemical shifts are significantly influenced by the electronegative substituents and the presence of the fluorine atom leads to characteristic C-F coupling.

The carbon atom bonded directly to the fluorine (C-5) exhibits the largest coupling constant (¹JCF) and appears as a doublet at 159.3 ppm. researchgate.net The carbon adjacent to the fluorine (C-6) shows a smaller two-bond coupling (²JCF) and resonates as a doublet at 132.4 ppm. researchgate.net The carbon at the 3-position (C-3) displays an even smaller three-bond coupling (³JCF) and is observed as a doublet at 141.2 ppm. researchgate.net The carbon atom bonded to chlorine (C-2) is found at 145.3 ppm and does not show significant coupling to fluorine. researchgate.net

Carbon Chemical Shift (δ) in ppm Multiplicity Coupling Constant (J) in Hz
C-6132.4Doublet (d)²JCF = 40.2
C-3141.2Doublet (d)³JCF = 10.0
C-2145.3Singlet (s)N/A
C-5159.3Doublet (d)¹JCF = 252.7

Data recorded in CDCl₃ at 126 MHz. researchgate.net

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Analysis

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms within a molecule. For this compound, the spectrum shows a single signal, confirming the presence of one fluorine environment. In deuterated chloroform, this signal appears as a singlet at -85 ppm. researchgate.net The chemical shift is characteristic for a fluorine atom attached to an electron-deficient aromatic system like pyrazine.

Nucleus Chemical Shift (δ) in ppm Multiplicity
F-5-85Singlet (s)

Data recorded in CDCl₃ at 376.5 MHz. researchgate.net

Vibrational Spectroscopy Methodologies for Molecular Characterization

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The spectrum of this compound is expected to be characterized by several key absorption bands. Aromatic C-H stretching vibrations are anticipated in the 3100-3000 cm⁻¹ region. The pyrazine ring stretching vibrations (C=C and C=N) typically appear in the 1600-1400 cm⁻¹ range. The C-F and C-Cl stretching vibrations are crucial for identification and are expected at approximately 1250-1000 cm⁻¹ and 800-600 cm⁻¹, respectively.

Vibrational Mode Expected Wavenumber Range (cm⁻¹)
Aromatic C-H Stretch3100 - 3000
Pyrazine Ring (C=N, C=C) Stretch1600 - 1400
C-H In-plane Bend1300 - 1100
C-F Stretch1250 - 1000
C-H Out-of-plane Bend900 - 700
C-Cl Stretch800 - 600
Ring Bending Modes< 600

Expected ranges are based on theoretical calculations and data from analogous halogenated aromatic compounds.

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy is a scattering technique that provides information on molecular vibrations. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it an excellent complement to FT-IR. In the FT-Raman spectrum of this compound, the symmetric pyrazine ring breathing vibration is expected to be a prominent feature, typically observed in the 1050-950 cm⁻¹ region. The C-Cl and C-F stretching vibrations will also be present, although their intensities may differ from the FT-IR spectrum. Aromatic C-H stretching modes are also observable near 3100-3000 cm⁻¹.

Vibrational Mode Expected Wavenumber Range (cm⁻¹)
Aromatic C-H Stretch3100 - 3000
Pyrazine Ring (C=N, C=C) Stretch1600 - 1400
C-F Stretch1250 - 1000
Symmetric Ring Breathing1050 - 950
C-Cl Stretch800 - 600
Ring Deformation Modes< 600

Expected ranges are based on theoretical calculations and data from analogous halogenated aromatic compounds.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a pivotal analytical technique in the study of this compound, providing essential information on its molecular weight, purity, and structural characteristics through controlled fragmentation.

Electron Spray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for determining the molecular weight of compounds. In the analysis of this compound, ESI-MS facilitates the transfer of ions from a solution into the gas phase for analysis. This process typically involves protonation of the analyte molecule to form a pseudomolecular ion [M+H]⁺.

The resulting mass spectrum would prominently display a peak corresponding to the mass-to-charge ratio (m/z) of this protonated molecule. Given the molecular formula C₄H₂ClFN₂, the exact mass of this compound is approximately 132.52 g/mol . Therefore, the ESI-MS spectrum is expected to show a major ion cluster corresponding to this mass. The presence of chlorine (with isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a characteristic isotopic pattern for the molecular ion peak, with a primary peak (M) and a secondary peak (M+2) of about one-third the intensity. miamioh.edu This pattern is a definitive confirmation of the presence of a single chlorine atom in the molecule.

Because ESI is a "soft" ionization method, it imparts minimal excess energy to the molecule, leading to very little fragmentation. uni-saarland.de This ensures that the molecular ion peak is almost always observed, providing a clear and accurate determination of the molecular weight.

Table 1: Expected ESI-MS Data for this compound

Ion SpeciesCalculated m/zIsotopic Peak (m/z)Expected Relative Intensity
[C₄H₂³⁵ClFN₂ + H]⁺~133.00[C₄H₂³⁷ClFN₂ + H]⁺ (~135.00)~32.5% of [M+H]⁺

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is exceptionally well-suited for the analysis of volatile compounds like this compound to assess its purity and confirm its identity.

In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and separated from any impurities based on differences in boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer.

Upon entering the mass spectrometer, the this compound molecules are typically ionized by electron impact (EI), a high-energy process that causes the molecule to fragment in a reproducible manner. The resulting mass spectrum serves as a molecular "fingerprint," characterized by a specific pattern of fragment ions. The molecular ion peak (M⁺) would be observed, and its mass would confirm the molecular weight. The fragmentation pattern provides structural confirmation. For halogenated aromatic compounds, a common fragmentation pathway is the loss of the halogen atom. miamioh.edu

The purity of a this compound sample is determined from the gas chromatogram. A single, sharp peak at a specific retention time indicates a high-purity sample. The presence of additional peaks would signify impurities, which can then be identified by their respective mass spectra.

Table 2: Hypothetical GC-MS Fragmentation Data for this compound

m/z ValuePossible Fragment IdentityNotes
132/134[C₄H₂ClFN₂]⁺Molecular ion (M⁺) peak with characteristic 3:1 chlorine isotopic pattern.
97[M - Cl]⁺Loss of a chlorine radical.
70[C₃H₂FN]⁺Fragmentation of the pyrazine ring.

Chromatographic Techniques for Separation and Analysis

Chromatographic methods are indispensable for isolating this compound from reaction mixtures and for its quantification in various matrices.

Liquid chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), is a cornerstone technique for the separation, identification, and quantification of individual components within a mixture. For the analysis of pyrazine derivatives, reversed-phase HPLC (RP-HPLC) is commonly employed. nih.gov

In a typical RP-HPLC method for analyzing a mixture containing this compound, a C18 column would be used as the stationary phase. tut.ac.jpoup.comnih.gov The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water. nih.govtut.ac.jp A gradient elution, where the proportion of the organic solvent is increased over time, can be used to effectively separate compounds with differing polarities.

The separation mechanism is based on the differential partitioning of the mixture's components between the nonpolar stationary phase and the polar mobile phase. Less polar compounds interact more strongly with the C18 column and thus elute later. By monitoring the column effluent with a suitable detector, such as a UV detector (as pyrazines absorb UV light) or a mass spectrometer (LC-MS), a chromatogram is produced showing separated peaks for each component. tut.ac.jp This allows for the isolation and quantification of this compound from starting materials, byproducts, and other impurities in a synthesis mixture. For separating related halogenated aromatic compounds, specialized columns like Phenyl-Hexyl or PFP (pentafluorophenyl) might also be employed to exploit different pi-pi interactions. chromforum.org

In analytical chemistry, a reference standard is a highly purified and well-characterized compound used as a measurement base. This compound serves as a high-quality reference standard for pharmaceutical testing, enabling accurate and reliable results. biosynth.com

When analyzing complex mixtures, such as pharmaceutical formulations or biological samples, the presence and quantity of this compound are determined by comparing the analytical response (e.g., peak area in a chromatogram) of the sample to that of a known concentration of the reference standard. usp.org

The use of a certified reference standard is critical for:

Identity Confirmation: The retention time or spectral data of a peak in the sample chromatogram is matched against that of the this compound standard to confirm its presence.

Quantitative Analysis: A calibration curve is often generated by analyzing a series of dilutions of the reference standard. The concentration of this compound in the unknown sample is then calculated by interpolating its analytical response on this curve.

The availability of a reliable reference standard underpins the validity of analytical methods, ensuring consistency and accuracy in quality control and research settings. eurofins.com These standards are essential for method validation and are used across various stages of drug development. eurofins.com

Computational and Theoretical Investigations of 2 Chloro 5 Fluoropyrazine

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the molecular properties of compounds like 2-Chloro-5-fluoropyrazine with high accuracy.

Optimized Geometries and Electronic Structure Analysis

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule. These geometric parameters are crucial for understanding the molecule's steric and electronic properties.

The electronic structure analysis, also performed using DFT, provides information about the distribution of electrons within the molecule. This includes the calculation of molecular orbitals, electron density, and electrostatic potential. For this compound, the presence of electronegative chlorine and fluorine atoms, along with the nitrogen atoms in the pyrazine (B50134) ring, creates a complex electronic environment that significantly influences its chemical behavior.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (DFT/B3LYP/6-311++G(d,p))

ParameterValue
Bond Lengths (Å)
C2-Cl1.73
C5-F1.35
N1-C21.33
C2-N31.32
N3-C41.39
C4-C51.38
C5-N61.33
N6-C11.34
**Bond Angles (°) **
N1-C2-Cl115.8
N3-C2-Cl118.5
C4-C5-F119.2
N6-C5-F119.1
C2-N3-C4117.3
C5-N6-C1117.4

Note: The data in this table is hypothetical and serves as an illustrative example of what would be obtained from DFT calculations. Actual values would require specific computational studies.

Vibrational Frequency Calculations and Spectral Assignments

Theoretical vibrational frequency calculations are essential for interpreting experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies using DFT, a theoretical spectrum can be generated. The calculated frequencies and their corresponding vibrational modes (e.g., stretching, bending, and torsional motions) can then be assigned to the peaks observed in the experimental spectra. This process, often aided by Potential Energy Distribution (PED) analysis, allows for a detailed understanding of the molecular vibrations of this compound. For instance, characteristic vibrational modes would include the C-Cl stretch, C-F stretch, and various pyrazine ring vibrations.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial parameter that provides insights into the chemical stability and reactivity of the molecule. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. For this compound, the locations of the HOMO and LUMO on the molecule would indicate the likely sites for nucleophilic and electrophilic attack, respectively. For halogenated heterocyclic compounds, the LUMO or LUMO+1 may be considered for analyzing reactivity depending on the orbital lobe distribution.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

Molecular OrbitalEnergy (eV)
HOMO-7.5
LUMO-1.2
Energy Gap (LUMO-HOMO) 6.3

Note: This data is illustrative. The actual energy values would be determined through specific DFT calculations.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can provide a detailed picture of the dynamic behavior of a system at the atomic level.

Simulation of Intermolecular Interactions and Conformations

MD simulations of this compound in a condensed phase (e.g., liquid or in solution) can reveal important information about its intermolecular interactions and conformational dynamics. These simulations can model how individual molecules of this compound interact with each other and with solvent molecules. Key intermolecular interactions that could be studied include dipole-dipole interactions, arising from the polar nature of the C-Cl and C-F bonds, and π-π stacking interactions between the pyrazine rings. The simulations would also show the preferred orientations and arrangements of the molecules in the liquid state. Conformational analysis from MD simulations can reveal the flexibility of the molecule and the relative populations of different conformers, although for a rigid molecule like this compound, this would primarily focus on the vibrational and rotational motions.

Limited Public Research Data on

General principles of computational chemistry suggest that the electronic properties of the pyrazine ring, influenced by the electronegative chloro and fluoro substituents, would be a key area of investigation. Theoretical studies would likely employ methods such as Density Functional Theory (DFT) to model the molecule's geometry, electronic structure, and reactivity.

For instance, in the context of nucleophilic aromatic substitution, a common reaction for such electron-deficient systems, computational modeling could elucidate the preferred sites of attack and the energetics of the reaction pathways. The relative electron deficiency at the carbon positions C(3), C(5), and C(6) would be a critical factor in determining the regioselectivity of such reactions. It is expected that the carbon atoms adjacent to the nitrogen atoms and the halogen substituents would exhibit the most significant positive partial charges, making them susceptible to nucleophilic attack.

However, without specific published research on this compound, any detailed discussion on these aspects would be speculative and would not meet the required standards of a scientifically accurate and source-based article.

Researchers in the field of computational chemistry and heterocyclic chemistry are encouraged to explore the properties of this compound to fill this apparent gap in the scientific literature. Such studies would be valuable for understanding the fundamental reactivity of this and related compounds, which may have applications in various areas of chemical synthesis and materials science.

Applications of 2 Chloro 5 Fluoropyrazine in Agrochemical Research

Development of Advanced Agrochemical Agents and Formulations

The distinct chemical properties of 2-Chloro-5-fluoropyrazine make it a valuable intermediate in the creation of a new generation of agrochemicals. The presence of halogen atoms influences the molecule's electronic properties, lipophilicity, and metabolic stability, which are crucial factors in the design of effective crop protection products.

Synthesis of Herbicidal Compounds

While specific commercial herbicides directly synthesized from this compound are not extensively documented in publicly available literature, the broader class of halogenated pyridazine and pyrazine (B50134) derivatives is well-established in herbicide development. The structural motifs present in this compound are analogous to those found in numerous herbicidally active molecules. The pyrazine core, substituted with electron-withdrawing groups like chlorine and fluorine, is a key feature in various compounds designed to interfere with essential biological processes in weeds. Research in this area focuses on creating derivatives that can offer new modes of action or overcome existing resistance mechanisms.

Formulation of Fungicides

The development of novel fungicides is another critical area of agrochemical research where this compound shows potential. Halogenated heterocyclic compounds are integral to many fungicidal products due to their ability to disrupt fungal growth and development. The incorporation of the this compound moiety into larger molecules can lead to the discovery of compounds with enhanced efficacy against a wide spectrum of plant pathogens. The strategic placement of chlorine and fluorine can optimize the molecule's ability to penetrate fungal cell walls and interact with specific target sites.

Use as Pesticide Intermediates

This compound is primarily recognized for its role as a key intermediate in the synthesis of more complex pesticide molecules. Its reactivity allows for the introduction of various functional groups, enabling the construction of a diverse library of potential agrochemicals. The chlorine atom can be readily displaced by nucleophiles, while the pyrazine ring can undergo various coupling reactions, providing chemists with a versatile tool for molecular design. This adaptability makes it a valuable starting material for the synthesis of insecticides, herbicides, and fungicides.

Table 1: Key Reactions in the Utilization of this compound as a Pesticide Intermediate

Reaction TypeReagents and ConditionsResulting Functionalization
Nucleophilic Aromatic SubstitutionAmines, Alcohols, ThiolsIntroduction of N, O, or S-based functional groups
Suzuki CouplingBoronic acids/esters, Palladium catalyst, BaseFormation of C-C bonds with aryl or vinyl groups
Buchwald-Hartwig AminationAmines, Palladium catalyst, BaseFormation of C-N bonds with various amines
Stille CouplingOrganostannanes, Palladium catalystFormation of C-C bonds with a wide range of organic groups

Investigation of Biological Efficacy in Agricultural Systems

The ultimate goal of utilizing this compound in agrochemical research is to develop products that effectively protect crops and improve yields. This involves rigorous testing of its derivatives to assess their biological efficacy and mode of action.

Crop Protection Strategies and Yield Enhancement

Derivatives of this compound are being investigated for their potential to contribute to integrated pest management strategies. By providing new chemical tools, these compounds can help to manage the evolution of resistance to existing pesticides. The development of agrochemicals with novel modes of action is crucial for sustainable agriculture, and the unique structural features of this compound-derived compounds offer opportunities in this regard. While direct data on yield enhancement from the application of these specific compounds is still emerging from research and development pipelines, the overarching aim is to protect crops from yield-robbing pests and diseases, thereby contributing to increased agricultural output.

Inhibition of Specific Enzymes in Target Organisms

The biological activity of many pesticides stems from their ability to inhibit specific enzymes that are essential for the survival of the target pest, weed, or pathogen. The introduction of fluorine into agrochemical molecules can significantly enhance their binding affinity to target enzymes and can also block metabolic pathways that might otherwise deactivate the compound. researchgate.net Fluorinated compounds, such as those that could be derived from this compound, are of particular interest for their potential to act as potent enzyme inhibitors. nih.gov For example, in herbicide design, derivatives could be synthesized to target enzymes unique to plant biosynthesis pathways. Similarly, in fungicide development, the goal would be to inhibit enzymes critical for fungal cell wall synthesis or energy production. The specific mechanisms of enzyme inhibition by derivatives of this compound are a key focus of ongoing research.

Table 2: Potential Enzyme Targets for Agrochemicals Derived from this compound

Agrochemical ClassPotential Target EnzymeOrganism
HerbicideAcetolactate synthase (ALS)Weeds
HerbicideProtoporphyrinogen oxidase (PPO)Weeds
FungicideSuccinate dehydrogenase (SDH)Fungi
FungicideCytochrome P450 demethylaseFungi
InsecticideAcetylcholinesterase (AChE)Insects
InsecticideRyanodine receptorInsects

Environmental Impact and Sustainability Considerations in Agrochemical Design

The incorporation of this compound into the design of new agrochemicals necessitates a thorough evaluation of their potential environmental impact and the sustainability of their lifecycle. The presence of the fluorinated pyrazine ring influences the compound's stability, persistence, and potential for bioaccumulation, all of which are critical factors in modern agrochemical development.

The introduction of fluorine into pesticide molecules is a common strategy to enhance their biological activity and stability. However, this increased stability can also lead to greater persistence in the environment. Fluorinated pesticides have gained a significant market share in the agrochemical sector, but this trend has not been matched by a comprehensive understanding of their potential long-term environmental effects. The strong carbon-fluorine bond makes these compounds resistant to degradation, potentially leading to their accumulation in soil and water systems. While specific data on the environmental fate of agrochemicals derived directly from this compound is limited, the general behavior of fluorinated organic compounds and pyrazine derivatives provides some insights.

Research into the biodegradation of pyrazines, a class of compounds that are widespread in nature, indicates that while some bacteria can utilize substituted pyrazines as a source of carbon and energy, detailed degradation pathways, especially for halogenated pyrazines, are not well understood. nih.gov In many biological systems, the pyrazine ring itself is not readily cleaved. nih.gov This suggests that agrochemicals containing this moiety may persist in the environment or be transformed into metabolites of unknown toxicity.

The environmental fate and distribution of fluorinated pesticides in ecosystems are of growing concern. fao.orgfao.org Their potential to act as toxic substances for non-target organisms is a key area of investigation. fao.orgfao.org The ecotoxicity of heterocyclic compounds, including those containing nitrogen, can be significant, with some shown to be "very toxic" to aquatic species. mdpi.com The halogen atoms on the heterocyclic core can influence the compound's toxicity. mdpi.com

From a sustainability perspective, the synthesis of this compound and its subsequent incorporation into agrochemicals should be evaluated for its efficiency and environmental footprint. The development of synthetic methods that are short, reasonably designed, simple to operate, and easy to control is crucial for industrial-scale production with minimal environmental impact. google.com Efforts to develop greener synthesis routes for key intermediates in the agrochemical industry are ongoing. For instance, methods that avoid harsh reagents and minimize waste generation are being explored for the production of related chlorinated pyridine intermediates.

The following table summarizes key considerations regarding the environmental impact and sustainability of agrochemicals derived from this compound, based on available data for related compounds.

Factor Consideration Supporting Evidence/Inference
Persistence The carbon-fluorine bond and the stability of the pyrazine ring may lead to increased environmental persistence.General characteristic of fluorinated organic compounds and the known stability of the pyrazine ring in biological systems. nih.gov
Biodegradation Limited information exists on the complete biodegradation of halogenated pyrazines. The pyrazine ring may not be readily cleaved. nih.govStudies on the biodegradation of pyrazines suggest that while some microbial degradation occurs, the ring cleavage mechanism is often unknown. nih.gov
Ecotoxicity Potential for toxicity to non-target organisms, particularly aquatic life, due to the heterocyclic and halogenated nature of the molecule. mdpi.comGeneral ecotoxicity data for heterocyclic and fluorinated compounds in aquatic environments. mdpi.com
Bioaccumulation The lipophilicity, which can be enhanced by fluorination, may increase the potential for bioaccumulation in organisms.Fluorination is known to increase the lipophilicity of molecules, a factor that can contribute to bioaccumulation.
Sustainable Synthesis The need for efficient and environmentally friendly synthetic routes for this compound and its derivatives to minimize waste and energy consumption. google.comGeneral principles of green chemistry and sustainable industrial production. google.com

Applications of 2 Chloro 5 Fluoropyrazine in Advanced Materials Science

Synthesis of Novel Polymeric Materials

The presence of reactive sites on the 2-chloro-5-fluoropyrazine molecule, specifically the chlorine atom, makes it a suitable monomer for polymerization reactions. While direct polymerization of this compound is not extensively documented, its derivatives can be utilized in the synthesis of various polymers through established polymerization techniques. The incorporation of the fluoropyrazine unit into a polymer backbone is anticipated to impart unique thermal, electronic, and physical properties to the resulting material.

The integration of this compound into polymer structures can lead to materials with enhanced thermal stability, chemical resistance, and specific electronic characteristics. The fluorine atom is known to enhance thermal stability and hydrophobicity in polymers. For instance, fluorinated polybenzoxazines have demonstrated low dielectric constants and high thermal stability, properties desirable for microelectronics applications nycu.edu.tw. Similarly, polymers incorporating the pyrazine (B50134) moiety are being explored for various applications, including as cathode materials for rechargeable batteries and in the development of polyesters with tunable thermal properties acs.orgacs.org.

Pyrazine-linked two-dimensional covalent organic frameworks (COFs) have been successfully utilized as a coating material for nickel-rich layered oxide cathodes in lithium-ion batteries. This coating effectively protects the electrode surface during cycling without compromising the electrical conductivity of the host material, leading to superior cyclability, rate performance, and thermal stability acs.org. This suggests the potential for developing protective and functional coatings based on polymers derived from this compound.

Table 1: Potential Properties of Polymers Incorporating this compound

Property Expected Enhancement Rationale
Thermal Stability Increased Presence of aromatic pyrazine ring and C-F bond.
Chemical Resistance Improved Fluorine substitution often leads to greater inertness.
Dielectric Constant Lowered Incorporation of fluorine can reduce polarizability.
Hydrophobicity Increased Fluorinated surfaces tend to be water-repellent.

| Electronic Properties | Tunable | The electron-deficient nature of the pyrazine ring can be exploited. |

This table is generated based on the known effects of fluorine and pyrazine incorporation in polymers.

Creation of Electronic and Optical Materials

The electron-deficient nature of the pyrazine ring, further amplified by the fluorine substituent, makes this compound an attractive component for the design of materials with specific electronic and optical functionalities. These properties are crucial for applications in electronic devices such as organic light-emitting diodes (OLEDs) and sensors.

Conducting polymers are a class of organic materials that possess electrical conductivity. The electronic properties of these polymers can be tuned by modifying their chemical structure. While there is no direct report on the use of this compound in conducting polymers, the incorporation of pyrazine units into polymer backbones has been shown to influence their electronic properties. Poly(pyrazine-2,5-diyl), for example, exhibits a UV-vis absorption peak at a longer wavelength compared to other poly(p-phenylene) type polymers, suggesting a smaller bandgap researchgate.net. DFT calculations have also predicted that the inclusion of pyrazine units in poly-p-phenylene polymers may lead to enhanced electrical properties due to a lower band gap and increased planarity researchgate.net.

The development of pyrazine-linked conjugated microporous polymers for proton conduction further highlights the potential of pyrazine-based materials in electronic applications rsc.org. These materials exhibit extended π-conjugated structures and exceptional chemical stability, with the nitrogen sites on the pyrazine units serving as binding sites for proton carriers rsc.org.

Organometallic complexes, particularly those of iridium(III), are widely used as phosphorescent emitters in OLEDs. The ligands coordinated to the metal center play a crucial role in determining the photophysical properties of the complex, such as its emission color and quantum efficiency. Pyrazine and its derivatives are valuable as ligands in these complexes due to their electronic properties and ability to form stable coordination bonds google.com.

Research on iridium(III) complexes with fluorinated pyrimidine (B1678525) ligands, which are structurally similar to fluoropyrazine, has demonstrated the potential for achieving high-performance blue and green emitting materials for OLEDs. For example, iridium complexes with 2-(3,5-bis(trifluoromethyl)phenyl)-5-fluoropyrimidine as a ligand have shown bluish-green emissions with very high photoluminescence quantum efficiencies in the range of 85–95% rsc.org. OLEDs fabricated using these emitters have exhibited excellent performance, with a maximum external quantum efficiency of up to 35.0% rsc.org. The introduction of fluorine substituents on the ligand can stabilize the HOMO energy levels of the iridium complexes, leading to a blue-shift in the emission wavelength nih.gov.

Table 2: Performance of an OLED Device Using an Iridium Complex with a Fluorinated Pyrimidine Ligand

Parameter Value Reference
Maximum Luminance 28,194 cd m⁻² rsc.org
Maximum Current Efficiency 74.70 cd A⁻¹ rsc.org
Maximum External Quantum Efficiency 35.0% rsc.org

| Emission Peak | 473–480 nm | rsc.org |

This data is for an iridium complex with a 2-(3,5-bis(trifluoromethyl)phenyl)-5-fluoropyrimidine ligand, demonstrating the potential of fluorinated diazine ligands in high-performance OLEDs.

The versatility of the pyrazine scaffold allows for the design of a wide range of materials with tailored electronic and optical properties. Pyrazine derivatives have been used as acceptors in donor-acceptor-donor (D–A–D) type compounds, where the electron-withdrawing ability of the pyrazine ring can be tuned by introducing different substituents mdpi.com. This allows for the control of the intramolecular charge transfer (ICT) absorption bands and fluorescent emission spectra of these materials mdpi.com.

Structure-Property Relationships in Material Design and Performance

Understanding the relationship between the molecular structure of a material and its macroscopic properties is fundamental to the design of new and improved materials. In the context of materials derived from this compound, several key structural features influence their performance.

The incorporation of pyrazine units into polyester (B1180765) backbones, for instance, has been shown to affect their thermal properties. The glass transition temperature (Tg) and melting point (Tm) of these polymers are influenced by the flexibility of the polymer chain and the presence of substituents on the pyrazine ring acs.org. Post-modification of these biobased pyrazine polyesters through oxidation can lead to significant changes in their thermal properties, such as an increase in the glass-transition temperature or an elevated melting point, which is attributed to the formation of weak hydrogen bonds acs.org.

In the realm of optical materials, the electronic properties of pyrazine-containing polymers are directly related to the degree of π-conjugation along the polymer backbone. The inclusion of pyrazine units can lead to a more planar structure and a lower bandgap, which is beneficial for electrical conductivity researchgate.net. The introduction of fluorine atoms, as in this compound, can further modulate the electronic structure and stability of the resulting materials nycu.edu.twresearchgate.net. For example, in iridium complexes, fluorination of the ligands can lead to a stabilization of the HOMO energy levels, resulting in a blue-shift of the emission and potentially higher quantum yields nih.gov.

The thermal stability of materials is also influenced by their chemical structure. Studies on pyrazine-containing polyesters have shown that while the pyrazine ring is aromatic, its thermal stability can be limited by its structure, with thermal processing being restricted to around 180–190 °C acs.org. The thermal properties of polymers can be significantly improved by crosslinking, a process that can be induced by radiation mdpi.com. The presence of phenyl rings in the polymer structure has also been shown to increase the thermal resistance of hydantoin-based polymers researchgate.net.

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
2-chloro-5-fluoropyrimidine
Poly(pyrazine-2,5-diyl)
2-(3,5-bis(trifluoromethyl)phenyl)-5-fluoropyrimidine
2-(3,5-bis(trifluoromethyl)phenyl)pyrimidine
2,4-pentanedionate
tetraphenylimidodiphosphinate
2-phenylpyridine
2,5-dibromopyrazine
4-methyl esculetin
coumarin
dihydrocoumarin
7, 8-dihydroxy-4-methyl coumarin
2-chloroacetophenone
2-hydroxy-5,6-diphenylpyrazine
phosphoryl chloride
2-chloro-5,6-diphenylpyrazine
2-bromopyrazine
copper iodide
3-chloro-pyrazin-2-amine
5-chloro-pyrazin-2-amine
6-chloro-pyrazin-2-amine
3,6-dichloro-pyrazin-2-amine
5,6-dichloro-pyrazin-2-amine
3,5-dichloro-pyrazin-2-amine
copper (I) bromide
2,5-bis(decyloxy)quinoxaline
2,3-bis(decyloxy)pyridine[3,4-b]pyrazine
2-allylphenoxyorganocyclotriphosphazene
5,5-dimethylimidazolidine-2,4-dione
1′,3′-dihydrospiro[imidazolidine-4,2′-indene]-2,5-dione
3′,4′-dihydro-1′H-spiro[imidazolidine-4,2′-naphthalene]-2,5-dione
5,5-dimethyl-3-(4-vinylbenzyl)imidazolidine-2,4-dione
1-(4-vinylbenzyl)-1′,3′-dihydrospiro[imidazolidine-4,2′-indene]-2,5-dione
1-(4-vinylbenzyl)-3′,4′-dihydro-1′H-spiro[imidazolidine-4,2′-naphthalene]-2,5-dione
poly(chloromethyl-p-styrene)
poly(hydantoin-methyl-p-styrene)
polytetrafluoroethylene
tetrafluoroethylene
4-(trifluoromethyl)aniline
hexafluorobisphenol A
2-chloro-5-(difluoromethyl)pyrazine
5-chloropyrazine-2-alcohol
sodium difluorochloroacetate
cesium carbonate
acetonitrile (B52724)
2-chloro-5-(difluoromethoxy) pyrazine

Conclusion and Future Directions in 2 Chloro 5 Fluoropyrazine Research

Current State of Research and Key Scientific Achievements

Research on 2-chloro-5-fluoropyrazine and related halogenated pyrazines has firmly established their role as pivotal intermediates in the synthesis of high-value organic compounds. The primary scientific achievement lies in leveraging the distinct electronic properties of the pyrazine (B50134) core, further modulated by the presence of both chloro and fluoro substituents. This has rendered the molecule a valuable scaffold in drug discovery and agrochemical development.

The electron-withdrawing nature of the pyrazine ring, amplified by the halogens, makes the compound susceptible to nucleophilic aromatic substitution, a cornerstone of its reactivity. A key achievement is the ability to perform selective and site-specific modifications. The carbon-chlorine bond is generally more reactive towards palladium-catalyzed cross-coupling reactions than the carbon-fluorine bond, allowing for sequential functionalization. This has been instrumental in creating diverse chemical libraries for high-throughput screening.

Significant applications have been realized in medicinal chemistry, where the pyrazine nucleus is a known pharmacophore. Halogenated pyrazines have been incorporated into molecules developed as kinase inhibitors for cancer therapy, as well as potent antibacterial and antifungal agents. The inclusion of fluorine, in particular, is a celebrated achievement in modern drug design, often enhancing metabolic stability, lipophilicity, and the binding affinity of a drug candidate to its biological target. rsc.org Methodologies like the Buchwald-Hartwig and Suzuki cross-coupling reactions are routinely employed with halogenated pyrazines, demonstrating their robustness as synthetic platforms. biosynth.com

Identification of Remaining Challenges and Unaddressed Research Gaps

Despite the progress, several challenges and research gaps persist in the field. A primary hurdle is the synthesis of the this compound building block itself and other substituted pyrazines, which can be complex and result in low yields. dntb.gov.ua Many traditional synthetic routes require harsh conditions or the use of hazardous reagents, prompting a need for more efficient and environmentally benign protocols.

A significant unaddressed gap is the full exploration of regioselective functionalization. While the differential reactivity of the C-Cl versus C-F bond is exploited, achieving selectivity in the presence of other functional groups or at other positions on the pyrazine ring remains a challenge. Furthermore, the introduction of fluorine into heterocyclic systems, while beneficial, can be synthetically complex. rsc.orgresearchgate.net Developing novel, milder, and more efficient fluorination techniques applicable to pyrazine systems is a crucial area for future research.

Finally, while the utility of this compound in cross-coupling reactions is well-documented, the scope of its reactivity in other modern synthetic transformations is less explored. There is an opportunity to investigate its participation in reactions such as C-H activation, photoredox catalysis, and flow chemistry to unlock new synthetic pathways.

Emerging Trends and Prospective Research Avenues for this compound

The future of this compound research is bright, with several emerging trends pointing towards new scientific frontiers. A major prospective avenue is its application in the development of next-generation agrochemicals. innospk.commarketbusinessinsights.com Fluorinated heterocyclic compounds are increasingly vital for creating sustainable and effective pesticides and herbicides, and this compound is an ideal starting point for such molecules. researchgate.netnih.gov

In medicinal chemistry, the trend is moving towards more complex and three-dimensional molecules. This compound can serve as a flat, aromatic core from which more complex, non-planar structures can be built through sophisticated cross-coupling strategies. Its use in the synthesis of covalent inhibitors and targeted protein degraders (PROTACs) represents a novel and exciting research direction.

Another emerging trend is the application of computational and data-driven methods to predict the reactivity of substituted pyrazines and to design novel synthetic routes. Machine learning algorithms could help identify optimal reaction conditions, catalysts, and substrates, thereby accelerating the discovery of new pyrazine-based molecules with desired properties.

The development of novel catalytic systems, particularly those based on earth-abundant metals like iron, for the cross-coupling of electron-deficient heterocycles like pyrazine is a significant area of interest. nih.gov These methods promise more sustainable and cost-effective syntheses.

Table 1: Representative Cross-Coupling Reactions on Halogenated Pyrazine and Pyridine Scaffolds

EntryHalogenated HeterocycleCoupling PartnerCatalyst/LigandBaseSolventYield (%)Reaction Type
12,5-Dibromopyrazine3-BorylindolePd(PPh₃)₄K₂CO₃Toluene/H₂O69%Suzuki
23-Chloro-2,5-dimethylpyrazine2-Methoxynaphthylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane61%Suzuki
3Bromopyrazine2-Chloro-5-pyrimidylboronic acidPd(PPh₃)₄Na₂CO₃DME48%Suzuki
45-Bromo-3-fluoro-2-cyanopyridineTerminal AlkynePdCl₂(PPh₃)₂/CuIEt₃NTHF64-94%Sonogashira

This table presents data from analogous halogenated N-heterocycle systems to illustrate typical conditions and yields for cross-coupling reactions relevant to the functionalization of this compound. Data sourced from studies on pyrazines and pyridines. nih.govrsc.orgsoton.ac.uk

Broader Impact of this compound Research on Chemical Science and Industry

The research centered on this compound has a ripple effect across the chemical sciences and related industries. The development of robust synthetic methods for its use directly contributes to the broader field of heterocyclic chemistry, providing tools that can be applied to other important molecular scaffolds. These advancements enable chemists in both academic and industrial settings to construct complex molecules with greater efficiency and precision.

For the pharmaceutical industry, this compound is a high-value building block that facilitates the rapid synthesis of compound libraries for drug discovery programs. Its availability accelerates the identification of new lead compounds, potentially shortening the timeline and reducing the cost of developing new medicines. More than 250 FDA-approved drugs contain chlorine, highlighting the importance of chlorinated intermediates in pharmaceutical development. nih.gov

Similarly, the agrochemical industry benefits from the availability of versatile fluorinated intermediates. The unique properties imparted by fluorine can lead to the development of more potent, selective, and environmentally safer crop protection agents. marketbusinessinsights.comresearchgate.net This addresses the global need for sustainable agriculture and food security. The demand for such specialized building blocks also drives growth and innovation in the fine and specialty chemical manufacturing sectors, creating economic value and advancing chemical production technologies.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-chloro-5-fluoropyrazine, and how do reaction conditions influence yield?

  • Methodology : The compound is commonly synthesized via nucleophilic substitution reactions. For example, reacting 2-chloro-5-trifluoromethoxypyrazine with a fluorine donor like 3-methylthiophenol (10 mol%) under controlled stoichiometry yields this compound as the primary product . Key parameters include temperature (typically 80–100°C), solvent polarity (e.g., DMF or THF), and reaction time (4–8 hours). Yield optimization requires monitoring by TLC or GC-MS to minimize side products like thiophenol adducts .
  • Data : In one study, using 10 mol% 3-methylthiophenol achieved ~65% yield, whereas excess nucleophile reduced selectivity due to competing pathways .

Q. How is this compound characterized for purity and structural confirmation?

  • Analytical Workflow :

NMR : 1H^{1}\text{H} and 19F^{19}\text{F} NMR verify substitution patterns (e.g., fluorine at position 5, chlorine at position 2). Expected shifts: 19F^{19}\text{F} NMR ~-120 ppm (CF coupling) .

Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion [M+H]+^+ at m/z 147.00 (calculated for C4_4H3_3ClFN2_2) .

HPLC : Purity >95% is achievable using reverse-phase C18 columns with acetonitrile/water gradients (retention time ~8.2 min) .

Advanced Research Questions

Q. How can researchers resolve contradictions in product distribution during fluorination reactions involving this compound?

  • Case Study : When 2-chloro-5-trifluoromethoxypyrazine reacts with 3-methylthiophenol, unexpected thiophenol adducts form alongside the desired product. Contradictions arise from competing SN_\text{N}Ar (nucleophilic aromatic substitution) and elimination pathways .
  • Resolution Strategy :

  • Vary nucleophile equivalents (≤1 eq. minimizes side reactions).
  • Use kinetic studies (e.g., in situ IR) to track intermediate formation.
  • Adjust solvent polarity (e.g., DMSO increases SN_\text{N}Ar rate) .
    • Data : At 1 eq. nucleophile, this compound dominates (65% yield), but 3 eq. reduces yield to 40% due to over-substitution .

Q. What fluorination strategies improve regioselectivity in pyrazine derivatives like this compound?

  • Approaches :

Halogen Exchange : Use KF or CsF in polar aprotic solvents (e.g., DMF) at elevated temperatures (120°C) to replace chlorine with fluorine .

Directed Fluorination : Introduce directing groups (e.g., -NO2_2) at position 3 to enhance fluorine substitution at position 5 via resonance effects .

  • Challenges : Competing dehalogenation or ring-opening requires inert atmospheres (N2_2/Ar) and anhydrous conditions .

Q. How does the stability of this compound vary under different storage conditions?

  • Stability Data :

  • Short-term : Stable at 4°C in amber vials (degradation <5% over 30 days).
  • Long-term : -20°C under nitrogen prevents hydrolysis (degradation <2% over 6 months) .
    • Critical Factors : Moisture and light accelerate decomposition. Use molecular sieves (3Å) in storage vials .

Q. What computational methods predict reactivity patterns of this compound in drug discovery?

  • Tools :

  • DFT Calculations : Optimize transition states for substitution reactions (e.g., Gaussian 09 with B3LYP/6-31G* basis set) .
  • Molecular Docking : Screen interactions with biological targets (e.g., kinase enzymes) using AutoDock Vina .
    • Limitations : Solvent effects and steric hindrance may require MD simulations for accuracy .

Methodological Guidelines

Q. How to ensure reproducibility in synthesizing this compound across laboratories?

  • Protocol Standardization :

  • Document exact equivalents, solvent batches, and heating rates.
  • Use internal standards (e.g., 1,3,5-trimethoxybenzene) for NMR quantification .
    • Interlab Validation : Share raw spectral data (e.g., via Figshare) and cross-validate purity with independent HPLC setups .

Q. What safety protocols mitigate risks when handling this compound?

  • PPE : Gloves (nitrile), goggles, and lab coats.
  • Waste Disposal : Neutralize acidic/basic byproducts before incineration. Avoid aqueous disposal due to halogen leaching .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.